molecular formula C16H11BrO2 B3033915 (3E)-3-[(2-bromophenyl)methylidene]chromen-4-one CAS No. 1262616-92-1

(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one

Cat. No.: B3033915
CAS No.: 1262616-92-1
M. Wt: 315.16 g/mol
InChI Key: DKECTQZJNQHCKP-FMIVXFBMSA-N
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Description

(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one, also known as 2-bromo-3-methyl-2H-chromen-4-one, is a synthetic organic compound that is widely used in the field of organic chemistry. This compound is a valuable intermediate in organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and properties make it a desirable target for many applications.

Scientific Research Applications

Molecular Structure and Spectroscopy

The molecular structures of chromen-4-one derivatives, closely related to (3E)-3-[(2-bromophenyl)methylidene]chromen-4-one, have been a subject of interest. For instance, Padilla-Martínez et al. (2011) reported the molecular and supramolecular structures of certain chromen-4-one isomers, emphasizing their conformation and interactions (Padilla-Martínez et al., 2011).

Synthesis and Derivatives

Skripskaya et al. (2013) explored the synthesis of nitrogen heterocycles using 3-[4-(2-bromoacetyl)phenyl]-2H-chromen-2-one, which is structurally related to the compound (Skripskaya et al., 2013). Kumar et al. (2016) synthesized a bromophenyl chromene derivative, highlighting its crystalline structure and intermolecular interactions (Kumar et al., 2016).

Physico-chemical Properties

Elenkova et al. (2014) investigated the physico-chemical properties of a compound similar to this compound, noting its sensitivity to solvent polarity (Elenkova et al., 2014).

Catalysis and Chemical Reactions

Zeng et al. (2012) discussed the use of a chromene derivative in catalysis, demonstrating its role in synthesizing various chemical compounds (Zeng et al., 2012). Similarly, Alonzi et al. (2014) utilized chromene derivatives in catalytic processes for synthesizing anticoagulants (Alonzi et al., 2014).

Antimicrobial Activity

Bairagi et al. (2009) and Soman & Thaker (2013) synthesized chromene derivatives with notable antimicrobial properties (Bairagi et al., 2009); (Soman & Thaker, 2013).

Chemical Synthesis Techniques

Arcadi et al. (2006) focused on synthesizing chromene derivatives using palladium-catalyzed techniques, highlighting the efficiency and selectivity of their method (Arcadi et al., 2006).

Apoptosis Induction and Anticancer Potential

Kemnitzer et al. (2004) discovered that certain 4H-chromene derivatives can induce apoptosis in cancer cells, suggesting their potential in anticancer therapies (Kemnitzer et al., 2004).

Properties

IUPAC Name

(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9H,10H2/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKECTQZJNQHCKP-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2Br)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2Br)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161599
Record name (3E)-3-[(2-Bromophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262616-92-1
Record name (3E)-3-[(2-Bromophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262616-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3E)-3-[(2-Bromophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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